8-Hydroxy-2-styrylquinoline-7-carboxylic acid 8-Hydroxy-2-styrylquinoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901958
InChI: InChI=1S/C18H13NO3/c20-17-15(18(21)22)11-8-13-7-10-14(19-16(13)17)9-6-12-4-2-1-3-5-12/h1-11,20H,(H,21,22)/b9-6+
SMILES:
Molecular Formula: C18H13NO3
Molecular Weight: 291.3 g/mol

8-Hydroxy-2-styrylquinoline-7-carboxylic acid

CAS No.:

Cat. No.: VC15901958

Molecular Formula: C18H13NO3

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-2-styrylquinoline-7-carboxylic acid -

Specification

Molecular Formula C18H13NO3
Molecular Weight 291.3 g/mol
IUPAC Name 8-hydroxy-2-[(E)-2-phenylethenyl]quinoline-7-carboxylic acid
Standard InChI InChI=1S/C18H13NO3/c20-17-15(18(21)22)11-8-13-7-10-14(19-16(13)17)9-6-12-4-2-1-3-5-12/h1-11,20H,(H,21,22)/b9-6+
Standard InChI Key LYGUWNHNFGYTGZ-RMKNXTFCSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline ring system with three critical substituents (Figure 1):

  • A hydroxyl group at position 8, enabling metal chelation and hydrogen bonding .

  • A trans-styryl group (E-configuration) at position 2, providing π-stacking interactions with biological targets .

  • A carboxylic acid at position 7, contributing to solubility and electrostatic interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₁₃NO₃
Molecular weight291.3 g/mol
IUPAC name8-hydroxy-2-[(E)-2-phenylethenyl]quinoline-7-carboxylic acid
Canonical SMILESC1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O
PubChem CID6475553

Spectroscopic and Physical Properties

The compound exhibits a melting point of 213–214°C and a calculated density of 1.5 g/cm³ . Its UV-Vis spectrum shows strong absorption at 340 nm due to the conjugated quinoline-styryl system . The carboxylic acid group confers moderate water solubility (12.7 mg/L at 25°C), while the styryl moiety enhances lipid membrane permeability.

Table 2: Physicochemical Data

ParameterValueMethod/Source
logP (octanol-water)2.8 ± 0.3Computed
pKa (carboxylic acid)3.1Experimental
Boiling point426.7°C at 760 mmHgEstimated
Refractive index1.540Predicted

Synthesis and Structural Modification

Synthetic Routes

The primary synthesis involves a Perkin-type condensation between 8-hydroxy-2-methylquinoline-7-carboxylic acid and substituted benzaldehydes (Scheme 1) . Optimized conditions use acetic anhydride as both solvent and catalyst at 120°C for 8 hours, yielding the styryl product with >75% efficiency .

Scheme 1:

  • Quinaldine Preparation: 8-Hydroxyquinoline undergoes Friedländer condensation with acetyl chloride to form 2-methylquinoline.

  • Carboxylation: Kolbe-Schmitt reaction introduces the C-7 carboxylic acid group under CO₂ pressure .

  • Styryl Formation: Condensation with trans-cinnamaldehyde via Perkin mechanism, followed by recrystallization from ethanol.

Structural Analogs and Activity Trends

Modifications at three positions critically influence bioactivity:

  • C-8 Hydroxyl: Methylation abolishes metal chelation, reducing HIV integrase inhibition by 90% .

  • Styryl Geometry: The E-isomer shows 5-fold higher antiproliferative activity than Z-forms due to planarity .

  • C-7 Substituents: Replacing carboxylic acid with sulfonamide decreases Pim-1 kinase inhibition (IC₅₀ from 60 nM to >1 μM) .

Pharmacological Activities

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting metalloenzyme function. Chelation of Mg²⁺ ions in microbial DNA gyrase is a proposed mechanism .

Antiproliferative Activity

In vitro assays demonstrate potent activity against:

  • MCF-7 breast cancer: IC₅₀ = 1.2 μM (72-hour exposure)

  • A549 lung adenocarcinoma: IC₅₀ = 2.8 μM
    Mechanistic studies implicate topoisomerase II inhibition and ROS generation .

HIV Integrase Inhibition

At 10 μM concentration, the compound blocks >80% of HIV-1 integrase strand-transfer activity by competing with viral DNA for Mg²⁺ binding sites . Molecular docking reveals key interactions:

  • Hydroxyl group coordinates Mg²⁺ ions in the integrase active site.

  • Styryl moiety occupies a hydrophobic pocket near Lys159 .

Pim-1 Kinase Inhibition

The carboxylic acid group forms hydrogen bonds with Glu121 and Asp128 in the kinase ATP-binding site (IC₅₀ = 60 nM) . This activity suggests potential in treating hematologic malignancies.

Applications in Drug Development

Lead Optimization Strategies

Recent efforts focus on:

  • Prodrug derivatives: Ethyl ester prodrugs improve oral bioavailability from 12% to 58% in rat models .

  • Combination therapies: Synergy observed with doxorubicin (combination index = 0.3) in triple-negative breast cancer.

Formulation Challenges

Despite promising activity, the compound faces development hurdles:

  • pH-dependent solubility: Precipitation occurs at gastric pH (<3), requiring enteric coating for oral delivery .

  • Photodegradation: Exposure to UV light causes 40% degradation in 24 hours, necessitating light-resistant packaging.

Future Research Directions

  • Targeted delivery: Nanoparticle encapsulation using PLGA polymers to enhance tumor accumulation .

  • Multitarget inhibitors: Hybrid molecules combining styrylquinoline and reverse transcriptase inhibitor motifs .

  • Toxicity profiling: Chronic toxicity studies in non-human primates to establish safety margins.

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